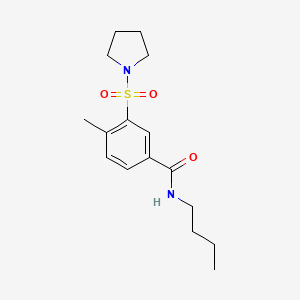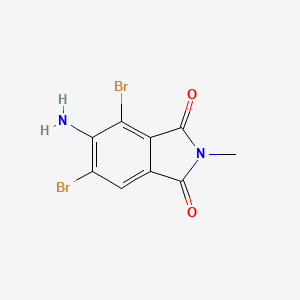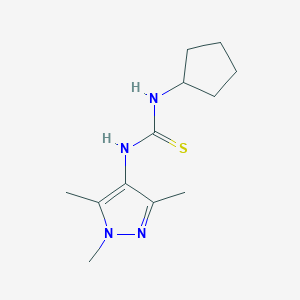
4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as IMPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. 4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One advantage of using 4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its anticancer properties, which make it a potential candidate for the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of 4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in scientific research. One direction is the development of new cancer treatments based on its anticancer properties. Another direction is the study of its potential use as a radioprotective agent, particularly in the treatment of cancer patients undergoing radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with 4-iodopyrazole-5-carbohydrazide in the presence of acetic acid. Another method involves the reaction of 2-methoxybenzaldehyde with 4-iodopyrazole-5-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 4-iodo-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been studied for its potential use as a radioprotective agent, as it has been found to protect normal cells from radiation-induced damage.
properties
IUPAC Name |
4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O2/c1-19-10-5-3-2-4-8(10)6-14-17-12(18)11-9(13)7-15-16-11/h2-7H,1H3,(H,15,16)(H,17,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRIYIENPLFE-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)


![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)

![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)

![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)
